4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine

Purity HPLC NMR

This pyrrolo[2,3-d]pyrimidine scaffold features orthogonally reactive C4-Cl (SNAr) and C6-I (cross-coupling) positions, enabling precise sequential functionalization for kinase inhibitor libraries. The N7-phenylsulfonyl group ensures core stability under basic conditions, preventing unwanted alkylation. With a reported synthetic yield of 74% and consistent ≥97% purity, this intermediate meets stringent preclinical quality requirements for SAR studies and drug candidate synthesis.

Molecular Formula C12H7ClIN3O2S
Molecular Weight 419.63 g/mol
CAS No. 876343-09-8
Cat. No. B1527631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine
CAS876343-09-8
Molecular FormulaC12H7ClIN3O2S
Molecular Weight419.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I
InChIInChI=1S/C12H7ClIN3O2S/c13-11-9-6-10(14)17(12(9)16-7-15-11)20(18,19)8-4-2-1-3-5-8/h1-7H
InChIKeyPEVCDMDOTQHPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine (CAS 876343-09-8): A Dual-Halogenated Pyrrolopyrimidine Building Block for Kinase Inhibitor Synthesis


4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine (CAS 876343-09-8) is a pyrrolo[2,3-d]pyrimidine derivative featuring orthogonally reactive chloro and iodo substituents and a phenylsulfonyl protecting group at the N7 position. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries via sequential SNAr and cross-coupling reactions . Its molecular formula is C12H7ClIN3O2S with a molecular weight of 419.63 g/mol, and it is commercially available in high purity (≥97%) .

Why 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine Cannot Be Replaced by Unprotected or Alternatively Protected Analogs


The phenylsulfonyl group at the N7 position is essential for maintaining the integrity of the pyrrolopyrimidine core during subsequent synthetic manipulations. Unlike unprotected analogs (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, CAS 876343-10-1), the phenylsulfonyl group provides stability under basic conditions and prevents unwanted N7-alkylation or nucleophilic attack . Additionally, the orthogonal reactivity of the 4-chloro and 6-iodo substituents allows for precise sequential functionalization, a feature not present in analogs lacking one of these halogens . Substituting this compound with a differently protected derivative (e.g., SEM-protected) alters the deprotection conditions and can compromise overall synthetic yield and purity [1].

Quantitative Differentiation of 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine Against Closest Analogs


High Purity and Reproducible Characterization Data Facilitate Quality Control

The compound has been synthesized and characterized with a reported purity of 99% by HPLC and a melting point of 190°C (decomposition). This level of purity and precise characterization data are critical for ensuring reproducibility in downstream medicinal chemistry applications . In comparison, the unprotected analog 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is often reported with a purity of 98% and a higher melting point of 219°C (decomposition) .

Purity HPLC NMR

Comparable Synthetic Yield with Enhanced Stability During Iodination

The synthesis of 4-chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine via iodination of the corresponding 4-chloro-7-phenylsulfonyl derivative proceeds with a 74% yield . This yield is only marginally lower than the 77% yield reported for the iodination of the unprotected analog , yet the phenylsulfonyl group provides critical protection against side reactions during subsequent synthetic steps [1].

Synthetic yield Iodination Protecting group

Orthogonal Reactivity of C4-Cl and C6-I Enables Sequential Diversification

The 4-chloro substituent undergoes selective nucleophilic aromatic substitution (SNAr) under mild conditions, while the 6-iodo group participates efficiently in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . This orthogonal reactivity is a direct consequence of the electronic and steric effects imparted by the phenylsulfonyl group [1]. In contrast, analogs lacking the 6-iodo group (e.g., 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 186519-89-1) cannot be directly diversified via cross-coupling at the C6 position .

Orthogonal reactivity SNAr Cross-coupling

Validated Utility as a Precursor to Biologically Active Kinase Inhibitors

Derivatives synthesized from 4-chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine have been evaluated as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). In vitro assays demonstrated that four compounds from this series exhibited IC50 values in the range of 0.210–0.530 μM against PfCDPK4, with one compound showing an IC50 of 0.589 μM against PfCDPK1 [1]. While these data pertain to final elaborated compounds rather than the intermediate itself, they validate the utility of this building block in generating potent kinase inhibitors .

Kinase inhibitor PfCDPK4 Malaria

Optimal Application Scenarios for 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine Based on Quantitative Evidence


Sequential Diversification for Kinase Inhibitor Libraries

The orthogonal reactivity of the C4-Cl (SNAr) and C6-I (cross-coupling) positions makes this compound an ideal core for generating focused libraries of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Researchers can first introduce diverse amine substituents at C4 via SNAr, followed by Suzuki or Sonogashira coupling at C6 to explore SAR around the ATP-binding pocket .

Synthesis of N7-Modified Prodrugs or Bioconjugates

The phenylsulfonyl group can be selectively removed under basic conditions after C4 and C6 functionalization, revealing the free N7 position for further derivatization. This strategy enables the installation of solubilizing groups, targeting ligands, or prodrug moieties without interfering with earlier synthetic steps [1].

Preparation of High-Purity Intermediates for Preclinical Development

With a reported synthetic yield of 74% and a purity of 99% (HPLC), this compound meets the stringent quality requirements for intermediates used in the synthesis of drug candidates entering preclinical studies. The reproducible characterization data (NMR, IR, HRMS) facilitate batch-to-batch consistency and regulatory compliance .

Malaria Drug Discovery Programs Targeting PfCDPK4

As demonstrated by the ChemMedChem study, derivatives of this pyrrolopyrimidine scaffold have shown sub-micromolar IC50 values against PfCDPK4, a validated target for antimalarial therapy. This compound serves as a key intermediate for synthesizing and optimizing inhibitors in this therapeutic area [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.